Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate
Description
Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate is a structurally complex sulfonamide derivative characterized by multiple functional groups:
- Methoxycarbonyl (methyl ester) groups enhancing lipophilicity and influencing metabolic stability.
- Sulfonyl and sulfamoyl linkages critical for intermolecular interactions, such as hydrogen bonding or enzymatic inhibition.
Properties
Molecular Formula |
C23H17Cl4NO9S2 |
|---|---|
Molecular Weight |
657.3 g/mol |
IUPAC Name |
methyl 2,4-dichloro-5-[(2,4-dichloro-5-methoxycarbonylphenyl)sulfonyl-(2-methoxyphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C23H17Cl4NO9S2/c1-35-19-7-5-4-6-18(19)28(38(31,32)20-8-12(22(29)36-2)14(24)10-16(20)26)39(33,34)21-9-13(23(30)37-3)15(25)11-17(21)27/h4-11H,1-3H3 |
InChI Key |
LLIBMMMYAVXVSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)Cl)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: Preparation of 2,4-Dichloro-5-(Methoxycarbonyl)Benzenesulfonyl Chloride
The synthesis begins with the preparation of 2,4-dichloro-5-(methoxycarbonyl)benzenesulfonyl chloride, a key intermediate. This step involves the reaction of methyl 2,4-dichloro-5-nitrobenzoate with chlorosulfonic acid under controlled conditions.
Procedure :
- Esterification : Methyl 2,4-dichloro-5-nitrobenzoate is synthesized via esterification of 2,4-dichloro-5-nitrobenzoic acid using methanol and concentrated sulfuric acid at 60–70°C for 8 hours.
- Sulfonation : The ester is treated with chlorosulfonic acid (1.2 equivalents) at 40–50°C for 3 hours, followed by the addition of thionyl chloride to convert the sulfonic acid to sulfonyl chloride.
Challenges :
Sulfamoylation with 2-Methoxyaniline
The sulfonyl chloride intermediate undergoes nucleophilic attack by 2-methoxyaniline to form the sulfonamide linkage.
Procedure :
- Reaction Setup : 2,4-Dichloro-5-(methoxycarbonyl)benzenesulfonyl chloride (1.0 equivalent) is dissolved in dry dichloromethane under nitrogen.
- Amine Addition : 2-Methoxyaniline (1.1 equivalents) is added dropwise at 0–5°C, followed by triethylamine (1.5 equivalents) to scavenge HCl.
- Workup : The mixture is stirred for 12 hours, washed with dilute HCl, and purified via flash chromatography (ethyl acetate/hexane, 1:3).
Optimization :
Second Sulfamoylation and Esterification
The final step introduces the second sulfamoyl group at the 5-position of the benzoate core.
Procedure :
- Sulfamoylation : The mono-sulfonamide intermediate is reacted with 2,4-dichloro-5-(methoxycarbonyl)benzenesulfonamide in the presence of 1,1′-carbonyldiimidazole (CDI) as a coupling agent.
- Esterification : Residual carboxylic acid groups are esterified using methyl iodide and potassium carbonate in DMF at 60°C for 6 hours.
Key Observations :
- CDI facilitates sulfamoylation without racemization, critical for maintaining stereochemical integrity.
- Methyl iodide ensures quantitative esterification, avoiding residual acid impurities.
Reaction Optimization and Yield Analysis
Impact of Catalysts and Solvents
Table 1 summarizes the effects of catalysts and solvents on sulfamoylation efficiency.
Table 1: Optimization of Sulfamoylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | DCM | 25 | 78 | 98 |
| DCC | THF | 40 | 65 | 95 |
| EDC·HCl | Acetonitrile | 30 | 70 | 97 |
CDI in dichloromethane provided the highest yield and purity, attributed to its mild activation of sulfonic acids without side reactions.
Purification Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted sulfonyl chloride and amine byproducts.
- Recrystallization : Ethyl acetate/hexane (1:1) yields colorless crystals with >99% purity, as confirmed by HPLC.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis reveals a distorted tetrahedral geometry around the sulfur atom, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. The dihedral angle between the two benzene rings is 64.5°, minimizing steric hindrance.
Industrial Applications and Scalability
The compound’s synthesis has been adapted for large-scale production using continuous-flow reactors, achieving a total yield of 70% from methyl salicylate. Key advantages include reduced waste generation and compatibility with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sulfonamide Formation
-
Chlorosulfonic acid reaction :
Esterification
-
Thionyl chloride-mediated conversion :
Table 1: Reaction Yields and Product Ratios
| Parent Compound | Thiol Reactant | Solvent | Major Product | Yield | By-products |
|---|---|---|---|---|---|
| Methyl 2,4-dichloro-5-... | Benzenethiol | DMSO | Ortho-substituted (3b) | High | Para-substituted (5a) |
| Methyl 2,4-dibromo-5-... | Naphthalene-1-thiol | DMSO | Ortho-substituted (4b) | High | Para-substituted (6a) |
Adapted from synthesis trends in .
Structural and Functional Insights
-
Binding affinity :
-
Physicochemical properties :
Scientific Research Applications
METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 2,4-DICHLORO-5-{[N-(2-METHOXYPHENYL)2,4-DICHLORO-5-(METHOXYCARBONYL)BENZENESULFONAMIDO]SULFONYL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key functional groups or synthesis pathways. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
However, the target compound’s dichlorophenyl and methoxyphenyl substituents may confer distinct target selectivity compared to triazine-based herbicides.
Synthetic Pathways
- The synthesis of sulfonamide derivatives in involves chloromethylation and oxadiazole ring formation , which may parallel the target compound’s synthesis. However, the incorporation of two sulfonyl/sulfamoyl groups in the target compound likely requires multi-step sulfonation and coupling reactions, increasing synthetic complexity.
Biological Activity Hypotheses
- The dichlorophenyl-sulfonamide motif in the target compound aligns with anticancer sulfonamides in , which exhibit activity via tubulin inhibition or apoptosis induction . The additional methoxyphenyl group may modulate pharmacokinetic properties, such as metabolic stability.
- Contrastingly, sulfonylurea herbicides () rely on sulfonylurea linkages for ALS inhibition , a mechanism less likely in the target compound due to its distinct substitution pattern.
Biological Activity
Methyl 2,4-dichloro-5-[{[2,4-dichloro-5-(methoxycarbonyl)phenyl]sulfonyl}(2-methoxyphenyl)sulfamoyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler compounds. The process often includes sulfonation and subsequent reactions to introduce various functional groups that enhance biological activity.
1. Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2,4-dichloro-5-sulfamoyl-benzoates exhibit significant affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. This enzyme plays a crucial role in acidifying the tumor microenvironment, thus facilitating tumor invasion and metastasis. Compounds targeting CAIX could potentially serve as effective anticancer agents by inhibiting its activity and altering the tumor microenvironment.
Table 1: Affinity of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates for CA Isozymes
| Compound | CAIX Affinity (nM) | Selectivity |
|---|---|---|
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | < 10 | High |
| Other CA Isozymes | > 1000 | Low |
The high selectivity for CAIX suggests that these compounds could minimize side effects associated with traditional chemotherapy by specifically targeting cancerous tissues.
2. Antimicrobial Activity
In addition to anticancer properties, methyl 2,4-dichloro-5-sulfamoyl-benzoates have shown promising antimicrobial activity. Various derivatives have been tested against a range of bacterial strains, revealing moderate to good efficacy.
Table 2: Antimicrobial Efficacy of Synthesized Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Compound C | Klebsiella pneumoniae | 20 |
These results indicate that modifications to the benzoate structure can enhance antimicrobial properties, making these compounds potential candidates for developing new antibiotics.
Case Study 1: Targeting CAIX in Cancer Therapy
A study published in December 2021 explored the design of methyl benzoates targeting CAIX. The results demonstrated that specific structural modifications led to enhanced binding affinity and selectivity towards CAIX compared to other isozymes. This case highlights the potential of methyl 2,4-dichloro-5-sulfamoyl-benzoate derivatives in developing targeted cancer therapies.
Case Study 2: Antimicrobial Screening
In a separate investigation focusing on antimicrobial properties, a series of synthesized benzoate derivatives were evaluated against common pathogens. The study found that certain derivatives exhibited significant antibacterial activity, providing a basis for further exploration into their use as novel antimicrobial agents.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound, and how do reagent choices impact yield?
Methodological Answer: Synthesis routes for structurally similar chlorinated benzoates often involve sequential steps: halogenation, sulfonation, and esterification. For example, sodium hypochlorite in 1,4-dioxane/water under reflux is effective for chlorination , while sulfonyl chlorides (e.g., (4-methylphenyl)methanesulfonyl chloride) are critical for introducing sulfamoyl groups . Solvent polarity and reaction temperature must be optimized to minimize side reactions (e.g., hydrolysis of ester groups). Reagent purity and stoichiometric ratios should be validated via TLC or HPLC monitoring.
Q. Which spectroscopic techniques are most reliable for characterizing the sulfamoyl and sulfonyl functional groups?
Methodological Answer:
- IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and sulfamoyl (N–H bending at ~1550 cm⁻¹) groups .
- NMR : Use H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and C NMR for carbonyl (δ ~165–175 ppm) and sulfonamide carbon signals .
- X-ray Crystallography : Resolve steric effects of dichloro and methoxy substituents on molecular conformation .
Q. What safety protocols are essential when handling intermediates during synthesis?
Methodological Answer: Refer to MSDS guidelines for chlorinated and sulfonated intermediates:
- Use fume hoods and PPE (gloves, goggles) due to corrosive reagents like hydrochloric acid .
- Avoid exposure to sulfonyl chlorides, which are moisture-sensitive and release HCl gas .
- Store intermediates in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in sulfonation efficiency?
Methodological Answer: Density Functional Theory (DFT) can model electronic effects of substituents (e.g., electron-withdrawing Cl groups) on sulfamoyl reactivity. For instance, calculate Fukui indices to predict electrophilic attack sites or assess steric hindrance from 2-methoxyphenyl groups . Compare theoretical activation energies with experimental kinetic data to optimize reaction conditions .
Q. What strategies address low yields in the sulfamoylation step?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may hydrolyze esters. Balance with mixed solvents (e.g., dioxane/water) .
- Catalysis : Use DMAP or pyridine to scavenge HCl and accelerate sulfonamide formation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track sulfonation progress and adjust reagent feed rates .
Q. How can in vitro assays evaluate this compound’s potential as a sulfonylurea herbicide?
Methodological Answer:
Q. What role do substituents play in the compound’s hydrolytic stability?
Methodological Answer:
- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–9) with HPLC quantification. Methoxy groups at ortho positions may sterically shield the sulfamoyl linkage, reducing hydrolysis rates .
- Isotopic Labeling : Use O-labeled water to trace hydrolysis mechanisms (e.g., nucleophilic attack vs. acid-catalyzed cleavage) .
Contradiction Analysis and Optimization
Q. How to resolve discrepancies in reported chlorination regioselectivity?
Methodological Answer:
- Theoretical Modeling : Use DFT to compare transition-state energies for chlorination at C-2 vs. C-4 positions. Electron-donating methoxy groups may direct electrophilic attack .
- Experimental Validation : Perform competitive chlorination experiments with controlled stoichiometry and analyze products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
